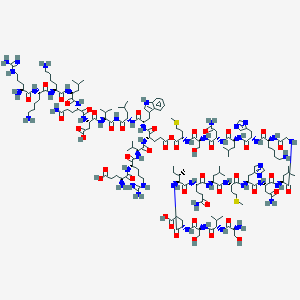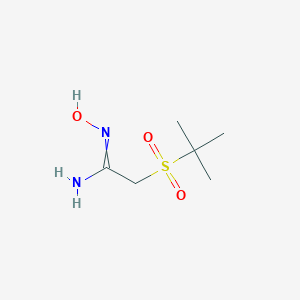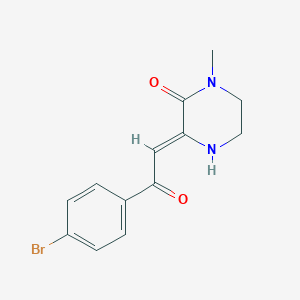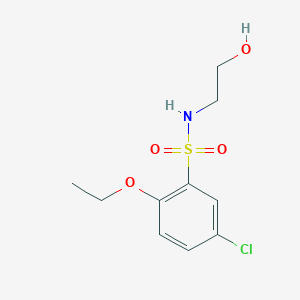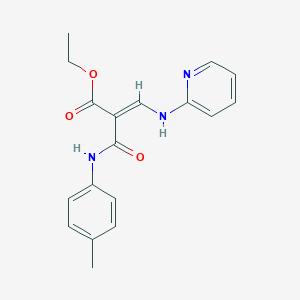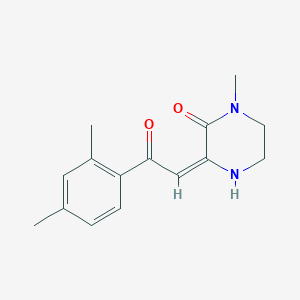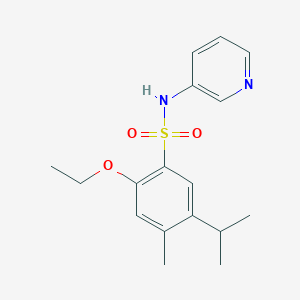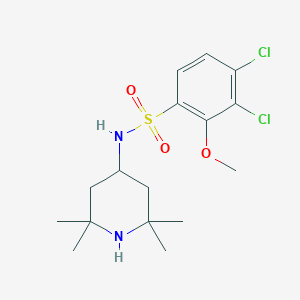
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK, which is involved in signaling pathways that regulate cell growth and survival.
作用機序
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK leads to decreased cell growth and increased apoptosis. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may make it a suitable candidate for clinical development.
実験室実験の利点と制限
One advantage of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its potency and selectivity as a BTK inhibitor, which makes it a useful tool for studying the role of BTK in cancer biology. However, one limitation of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its relatively low solubility, which may make it difficult to use in certain experimental settings. Additionally, the high cost of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may limit its widespread use in research.
将来の方向性
There are several future directions for research on 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One area of interest is the development of combination therapies that include 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, as preclinical studies have shown that it has synergistic effects with other cancer treatments. Another area of interest is the investigation of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in other types of cancer, beyond lymphoma and leukemia. Finally, there is ongoing research on the optimization of the pharmacokinetic properties of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, to improve its efficacy and reduce the risk of side effects.
合成法
The synthesis of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves several steps, including the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine-4-amine, followed by purification and isolation of the product. The final compound is a white crystalline powder with a molecular weight of 447.99 g/mol.
科学的研究の応用
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
製品名 |
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
|---|---|
分子式 |
C16H24Cl2N2O3S |
分子量 |
395.3 g/mol |
IUPAC名 |
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)12-7-6-11(17)13(18)14(12)23-5/h6-7,10,19-20H,8-9H2,1-5H3 |
InChIキー |
OBOBRTLVHYQJFC-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)

![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(2-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B222430.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)

